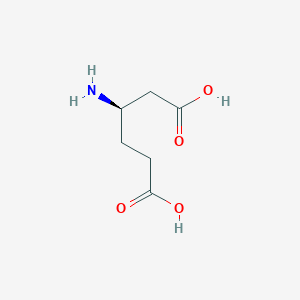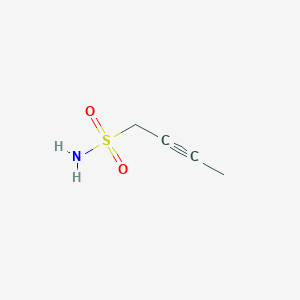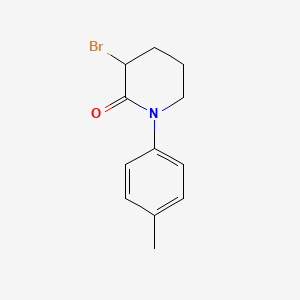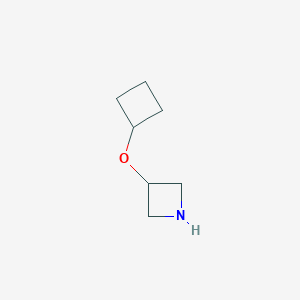
(R)-3-Aminohexanedioic acid
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Aminohexanedioic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 3-nitrohexanedioic acid, followed by the reduction of the nitro group to an amino group. This process typically requires a chiral catalyst to ensure the production of the desired enantiomer.
Another method involves the enzymatic resolution of racemic 3-aminohexanedioic acid using specific enzymes that selectively react with one enantiomer, leaving the other enantiomer in pure form. This method is advantageous due to its high selectivity and mild reaction conditions.
Industrial Production Methods
Industrial production of ®-3-Aminohexanedioic acid often involves the use of biocatalysts to achieve high enantiomeric purity. The use of genetically engineered microorganisms that express specific enzymes can facilitate the efficient production of this compound on a large scale. Additionally, advancements in fermentation technology have enabled the cost-effective and sustainable production of ®-3-Aminohexanedioic acid.
化学反应分析
Types of Reactions
®-3-Aminohexanedioic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: The carboxyl groups can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, amides, and esters, depending on the specific reaction conditions and reagents used.
科学研究应用
Chemistry
In chemistry, ®-3-Aminohexanedioic acid is used as a chiral building block for the synthesis of complex molecules. Its enantiomeric purity makes it valuable for the preparation of optically active compounds.
Biology
In biological research, ®-3-Aminohexanedioic acid is studied for its role in metabolic pathways. It is a precursor to several important biomolecules and can be used to investigate enzyme mechanisms and metabolic processes.
Medicine
In medicine, ®-3-Aminohexanedioic acid has potential therapeutic applications. It is being explored for its role in modulating neurotransmitter levels and its potential use in treating neurological disorders.
Industry
In the industrial sector, ®-3-Aminohexanedioic acid is used in the production of biodegradable polymers and other environmentally friendly materials. Its biocompatibility and biodegradability make it an attractive candidate for sustainable manufacturing processes.
作用机制
The mechanism of action of ®-3-Aminohexanedioic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. Additionally, it may modulate the activity of neurotransmitter receptors, influencing neuronal signaling pathways.
相似化合物的比较
Similar Compounds
3-Aminopentanedioic acid: Similar structure but with one less carbon atom.
3-Aminobutanedioic acid:
3-Aminopropanedioic acid:
Uniqueness
®-3-Aminohexanedioic acid is unique due to its specific chiral configuration and its role as a precursor to various biologically active compounds. Its longer carbon chain compared to similar compounds provides distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
(3R)-3-aminohexanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABCFXXGZPWJQP-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2S)-5-oxopyrrolidin-2-yl]propanoic acid](/img/structure/B3232412.png)
![6-[(2-methylphenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B3232417.png)
![Tert-butyl 2-(aminomethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B3232424.png)
![(4R,4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-3,4,4a,5,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole-4-carboxylic acid](/img/structure/B3232441.png)
![(3aR,5R,7aR)-1-[(tert-butoxy)carbonyl]-octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3232444.png)
![Benzyl 3-amino-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B3232450.png)








